2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
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Description
The compound “2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide” is an organic compound containing multiple functional groups including methoxy groups, an imidazo[1,2-b]pyridazine ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The methoxy groups would likely contribute electron density to the aromatic ring, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The methoxy groups and the acetamide group could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple methoxy groups could potentially increase its solubility in organic solvents .Scientific Research Applications
Melatonin Receptor Ligands
A class of imidazo[1,2-a]pyridines, related to the query compound, was designed and synthesized, demonstrating selective affinity towards melatonin receptors. These compounds, including variants like 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide and N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, showed significant selectivity and affinity for MT(2) over MT(1) receptors, and good affinities for both MT(1) and MT(2) with Ki values of 28 nM and 8 nM, respectively, illustrating their potential in melatonin receptor-targeted research and applications (El Kazzouli et al., 2011).
Histamine H2-Receptor Antagonists
Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which share a structural motif with the query compound, were synthesized and evaluated for their histamine H2-receptor antagonist properties. Some derivatives demonstrated potent antisecretory and cytoprotective activity, highlighting their potential as a novel class of histamine H2-receptor antagonists for ulcer treatment. The structure-activity relationships of these compounds were also discussed, showcasing their significance in the development of new antiulcer drugs (Katsura et al., 1992).
Anticancer Agents
A study involving the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, starting from methyl 3-methoxy-5-methylbenzoate, explored their potential as anticancer agents. These compounds were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, indicating their potential in anticancer research (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-methoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-23-10-16(22)19-12-8-11(4-5-14(12)24-2)13-9-21-15(18-13)6-7-17(20-21)25-3/h4-9H,10H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKPHSQRLKOUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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